![molecular formula C12H22OS B14513053 3-[(Hexylsulfanyl)methyl]cyclopentan-1-one CAS No. 62627-28-5](/img/structure/B14513053.png)
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one is an organic compound with the molecular formula C12H22OS. It features a cyclopentanone ring substituted with a hexylsulfanyl group. This compound is notable for its unique structure, which combines a cyclic ketone with a sulfide group, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hexylsulfanyl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with a hexylthiol in the presence of a suitable base. The reaction proceeds through the formation of a thioether linkage between the hexyl group and the cyclopentanone ring. Common bases used in this reaction include sodium hydride or potassium tert-butoxide, which facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Hexylsulfanyl)methyl]cyclopentan-1-one involves its interaction with various molecular targets. The sulfide group can participate in redox reactions, influencing cellular redox states and signaling pathways. The ketone group can form hydrogen bonds and interact with enzymes and receptors, affecting their activity. These interactions can modulate various biochemical processes, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler analog without the hexylsulfanyl group.
3-(Methylsulfanyl)cyclopentan-1-one: A similar compound with a methylsulfanyl group instead of a hexylsulfanyl group.
Cyclohexanone: A six-membered ring analog with similar reactivity.
Uniqueness
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and potentially more reactive in certain chemical environments compared to its simpler analogs .
Properties
CAS No. |
62627-28-5 |
|---|---|
Molecular Formula |
C12H22OS |
Molecular Weight |
214.37 g/mol |
IUPAC Name |
3-(hexylsulfanylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H22OS/c1-2-3-4-5-8-14-10-11-6-7-12(13)9-11/h11H,2-10H2,1H3 |
InChI Key |
OLDBLMZVEWSWGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCC1CCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


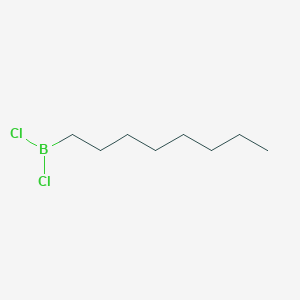
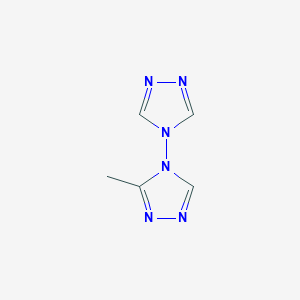

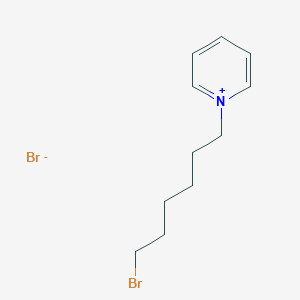
![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)

![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
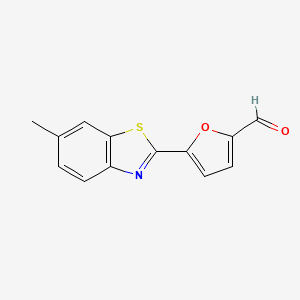
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)
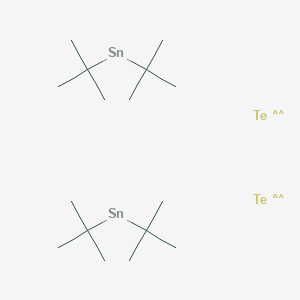
![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
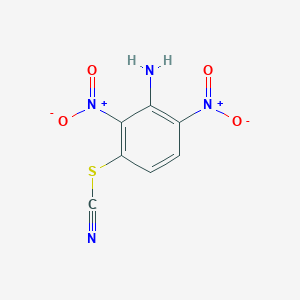
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
